molecular formula C27H23ClN4O2S B2450601 2-(5-{[(2-chlorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)-N-(2-phenylethyl)acetamide CAS No. 958615-16-2

2-(5-{[(2-chlorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)-N-(2-phenylethyl)acetamide

Cat. No.: B2450601
CAS No.: 958615-16-2
M. Wt: 503.02
InChI Key: VFGRWEMKKVATEO-UHFFFAOYSA-N
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Description

2-(5-{[(2-chlorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)-N-(2-phenylethyl)acetamide is a complex organic compound that belongs to the class of quinazoline derivatives. These compounds are known for their significant biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties . The structure of this compound includes a quinazoline core, an imidazole ring, and various functional groups that contribute to its unique chemical and biological properties.

Properties

IUPAC Name

2-[5-[(2-chlorophenyl)methylsulfanyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-(2-phenylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H23ClN4O2S/c28-21-12-6-4-10-19(21)17-35-27-31-22-13-7-5-11-20(22)25-30-23(26(34)32(25)27)16-24(33)29-15-14-18-8-2-1-3-9-18/h1-13,23H,14-17H2,(H,29,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFGRWEMKKVATEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNC(=O)CC2C(=O)N3C(=N2)C4=CC=CC=C4N=C3SCC5=CC=CC=C5Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H23ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

503.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-{[(2-chlorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)-N-(2-phenylethyl)acetamide typically involves multiple steps, starting from readily available starting materials. The key steps include:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of microwave-assisted reactions, metal-mediated reactions, and phase-transfer catalysis to improve reaction efficiency and selectivity .

Chemical Reactions Analysis

Thioether Oxidation

The benzylthioether moiety undergoes oxidation to sulfoxide or sulfone derivatives under controlled conditions .

ReagentConditionsProductYield (%)Source
H₂O₂ (30%)Acetic acid, 50°C, 4 hrSulfoxide (S=O) at C5 position78
mCPBA (1.2 eq)DCM, 0°C → RT, 12 hrSulfone (O=S=O) with retained imidazoquinazoline scaffold65

Mechanistic Insight :

  • Radical intermediates form during H₂O₂-mediated oxidation, favoring sulfoxide generation .

  • mCPBA selectively oxidizes the sulfur atom without affecting the amide or heterocycle.

Amide Hydrolysis

The N-(2-phenylethyl)acetamide group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives .

ConditionReagentProductApplication
6M HClReflux, 8 hr2-(5-((2-chlorobenzyl)thio)-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl)acetic acidPrecursor for further coupling
2M NaOHEtOH/H₂O, 70°C, 6 hrSodium salt of the carboxylic acidImproved solubility for assays

Key Observation :

  • Acidic conditions preserve the thioether linkage, while alkaline media risk sulfanyl group displacement .

Nucleophilic Aromatic Substitution

Electron-deficient positions on the imidazoquinazoline core permit substitution reactions .

SiteNucleophileConditionsProduct
C7 of quinazolinePiperidineDMF, K₂CO₃, 80°C, 24 hr7-piperidinyl derivative
C4 of imidazoleMorpholineTHF, NaH, 0°C → RT, 12 hr4-morpholino analog with enhanced bioavailability

Structural Confirmation :

  • NMR (¹H/¹³C) and HRMS validate substitution patterns .

Enzyme-Targeted Modifications

The compound acts as a dual kinase inhibitor via interactions with ATP-binding pockets :

Enzyme TargetModifying GroupIC₅₀ (nM)Selectivity Ratio (vs WT)
EGFR T790M/L858RSulfone derivative2.112×
HER2Hydrolyzed carboxylic acid8.7

Pharmacological Impact :

  • Sulfone analogs show prolonged target residence time due to stronger hydrogen bonding .

Photodegradation Pathways

UV exposure induces decomposition via two primary routes:

PathwayMajor ProductsHalf-Life (λ = 254 nm)
Thioether cleavage2-Mercaptoimidazoquinazoline + Chlorobenzaldehyde45 min
Ring-openingQuinazoline-3-carboxamide + Imidazole fragment120 min

Stability Recommendations :

  • Store in amber vials at -20°C to minimize photolytic degradation.

This compound’s reactivity prof

Scientific Research Applications

Molecular Structure and Characteristics

  • Molecular Formula : C27H23ClN4O3S
  • Molecular Weight : 519.0 g/mol
  • IUPAC Name : 2-(5-{[(2-chlorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)-N-(2-phenylethyl)acetamide
  • CAS Number : 958599-50-3

Structural Representation

The structural formula can be represented as follows:

InChI=InChI 1S C27H23ClN4O3S c1 35 23 13 7 3 8 17 23 15 \text{InChI}=\text{InChI 1S C27H23ClN4O3S c1 35 23 13 7 3 8 17 23 15 }

Anticancer Activity

Numerous studies have highlighted the potential anticancer properties of imidazoquinazolines. For instance, compounds within this class have shown significant inhibitory effects against various cancer cell lines, including leukemia and solid tumors.

Case Study: Inhibition of Cancer Cell Proliferation

A recent study investigated the effects of derivatives of imidazoquinazoline on human cancer cell lines. The compound demonstrated IC50 values ranging from 50 µM to 268 µM against leukemia cell lines such as K562 and HL60, indicating promising anticancer activity .

Antidiabetic Potential

The compound has been evaluated for its α-glucosidase inhibitory activity, which is crucial for managing type 2 diabetes mellitus.

Research Findings:

  • Compounds similar to This compound exhibited notable inhibition against α-glucosidase with varying degrees of potency based on structural modifications .

Antimicrobial Properties

Imidazoquinazolines have also been studied for their antimicrobial activities. Research indicates that derivatives can effectively combat various bacterial strains.

Key Insights:

  • Studies report that certain derivatives demonstrate antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 0.125 to 8 μg/mL .

Molecular Docking Studies:

Molecular docking studies have revealed key interactions between the compound and target proteins involved in cancer proliferation and glucose metabolism. These insights help elucidate the structure–activity relationship (SAR) and guide further optimization of lead compounds .

Table 1: Biological Activities of Imidazoquinazolines

Activity TypeTarget Organism/Cell LineIC50 Values (µM)References
AnticancerK562 (Leukemia)50 - 268
Antidiabeticα-glucosidaseVaries
AntimicrobialStaphylococcus aureus0.125 - 8

Table 2: Structural Variants and Their Potency

Compound VariantActivity TypePotencyReferences
2-(5-{[(2-chlorophenyl)methyl]sulfanyl}-3-oxo...)AnticancerModerate
N-(2-methoxyphenyl) derivativeAntidiabeticHigh

Mechanism of Action

The mechanism of action of 2-(5-{[(2-chlorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)-N-(2-phenylethyl)acetamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit kinases involved in cell proliferation, thereby exerting anti-cancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-(5-{[(2-chlorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)-N-(2-phenylethyl)acetamide apart is its unique combination of functional groups, which confer a broad spectrum of biological activities. Its ability to undergo various chemical reactions also makes it a versatile compound for research and industrial applications.

Biological Activity

The compound 2-(5-{[(2-chlorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)-N-(2-phenylethyl)acetamide is a member of the imidazoquinazoline family, which has garnered attention for its diverse biological activities. This article aims to synthesize current research findings related to its biological activity, including its mechanisms of action, cytotoxic effects, and potential therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula : C18H22ClN3O2S
  • Molecular Weight : Approximately 373.90 g/mol
  • Functional Groups : The compound features a chlorophenyl group, a sulfanyl link, and an acetamide moiety which contribute to its unique pharmacological properties.

The biological activity of imidazoquinazolines often involves interactions with specific molecular targets such as enzymes and receptors. For this compound, the proposed mechanisms include:

  • Enzyme Inhibition : The structure allows binding to active sites of enzymes, inhibiting their function.
  • Cell Signaling Interference : It may disrupt cell signaling pathways, leading to altered cellular responses.

Anticancer Properties

Research indicates that compounds within the imidazoquinazoline class exhibit significant anticancer activity. For instance:

  • Cytotoxicity Assays : The compound was tested against various human cancer cell lines. Results showed IC50 values in the low micromolar range (e.g., IC50 = 2.38–3.77 µM against cervical and bladder cancer cell lines) .
Cell LineIC50 (µM)
SISO (Cervical)2.38
RT-112 (Bladder)3.77

Induction of Apoptosis

The compound has been shown to induce apoptosis in cancer cells:

  • Apoptotic Effects : Treatment with the compound resulted in increased early and late apoptotic cell populations, indicating its potential as an anticancer agent .

Comparative Analysis with Similar Compounds

The unique structural features of this compound distinguish it from other imidazoquinazoline derivatives:

Compound NameStructural FeaturesBiological Activity
Compound AContains a different aryl groupStrong anticancer activity
Compound BLacks the sulfanyl groupLower cytotoxicity
This CompoundChlorophenyl and sulfanyl groupsHigh cytotoxicity and apoptosis induction

Case Studies

  • Study on Anticancer Efficacy :
    • A study evaluated the efficacy of various imidazoquinazolines, including our compound, against multiple cancer types. The results indicated that compounds with similar structural motifs had enhanced selectivity towards specific cancer cell lines .
  • Mechanistic Insights :
    • Another research effort focused on elucidating the mechanism by which this class of compounds inhibits tumor growth through specific molecular pathways involving apoptosis and cell cycle arrest .

Q & A

Q. What are the optimal synthetic routes and critical reaction conditions for synthesizing this compound?

The synthesis involves multi-step reactions, typically starting with the formation of the imidazoquinazoline core followed by sulfanyl and acetamide group introductions. Key steps include:

  • Core formation : Cyclization of quinazoline precursors under reflux with acetic anhydride or similar agents.
  • Sulfanyl group addition : Nucleophilic substitution using thiols (e.g., 2-chlorobenzyl mercaptan) in polar aprotic solvents like DMF, catalyzed by triethylamine .
  • Acetamide coupling : Amidation via carbodiimide-mediated coupling (e.g., EDC/HOBt) between the sulfanyl intermediate and 2-phenylethylamine .
  • Purification : Column chromatography (silica gel, CHCl₃:MeOH gradients) and recrystallization from ethanol/water mixtures .

Q. Critical parameters :

  • Temperature control (60–100°C for cyclization).
  • Solvent selection (DMF for sulfanyl addition; ethanol for amidation).
  • Catalyst optimization (e.g., 10 mol% triethylamine for thiol reactions) .

Q. How can researchers confirm the structural integrity of the compound post-synthesis?

Methodological validation includes:

  • NMR spectroscopy :
    • ¹H NMR : Peaks at δ 7.2–8.1 ppm (aromatic protons), δ 4.2–4.5 ppm (methylene groups in sulfanyl and acetamide linkages).
    • ¹³C NMR : Carbonyl signals at ~170 ppm (amide C=O), 165 ppm (imidazoquinazoline C=O) .
  • Mass spectrometry : High-resolution ESI-MS to confirm molecular ion [M+H]⁺ (e.g., m/z 535.12 for C₂₇H₂₂ClN₃O₂S) .
  • X-ray crystallography : For absolute configuration determination (if single crystals are obtained via slow evaporation from DMSO) .

Q. What in vitro assays are recommended for preliminary biological activity screening?

  • Enzyme inhibition assays : Target kinases (e.g., EGFR, VEGFR) using fluorescence-based ADP-Glo™ kits.
  • Antimicrobial testing : Broth microdilution (MIC determination) against Gram-positive/negative strains .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
  • Solubility : Shake-flask method in PBS (pH 7.4) to assess bioavailability .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives with enhanced activity?

  • Docking studies : Use AutoDock Vina to predict binding affinity to target proteins (e.g., EGFR). Focus on interactions between the sulfanyl group and cysteine residues in the active site .
  • QSAR analysis : Correlate substituent electronegativity (e.g., Cl on benzyl group) with cytotoxicity using Hammett constants .
  • MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories in GROMACS .

Q. How to resolve contradictions in reported bioactivity data across studies?

  • Case example : Discrepancies in IC₅₀ values for anticancer activity may arise from:
    • Assay conditions (e.g., serum concentration in cell culture).
    • Batch-to-batch purity variations (validate via HPLC >98%).
    • Structural analogs (e.g., trifluoromethyl vs. chlorophenyl substituents altering lipophilicity) .
  • Resolution :
    • Cross-validate using orthogonal assays (e.g., ATP-based viability + apoptosis markers).
    • Compare logP values (e.g., Cl substituent increases hydrophobicity by ~0.5 units) .

Q. What strategies optimize regioselectivity during sulfanyl group introduction?

  • Directing groups : Use Boc-protected amines on the quinazoline core to steer thiol attack to the C5 position .
  • Solvent effects : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of thiols.
  • Temperature : Lower temps (0–5°C) reduce side reactions (e.g., disulfide formation) .

Q. How does the compound’s stability under varying pH and light conditions impact experimental design?

  • pH stability : Degrades rapidly at pH <3 (amide hydrolysis) or pH >10 (sulfanyl oxidation). Use buffered solutions (pH 6–8) for biological assays .
  • Light sensitivity : Susceptible to photodegradation; store in amber vials at –20°C .

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